Phenyl chloroformate
Overview
Description
Mechanism of Action
Target of Action
Phenyl chloroformate is a versatile reagent used in organic synthesis. It primarily targets amines and alcohols , reacting with them to form carbamates and carbonates, respectively . These reactions are crucial in the formation of protective groups in complex organic syntheses .
Mode of Action
This compound reacts with amines and alcohols through a nucleophilic acyl substitution mechanism. In this process, the nucleophile (amine or alcohol) attacks the carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing a chloride ion and forming the desired carbamate or carbonate .
Biochemical Pathways
This compound doesn’t directly participate in any biochemical pathways. For instance, it’s used in the synthesis of poly(2-(phenoxycarbonyloxy)ethylmethacrylate) and phenyl-(4-vinylphenyl)carbonate .
Result of Action
The primary result of this compound’s action is the formation of carbamates and carbonates when it reacts with amines and alcohols, respectively . These compounds have various applications, including the formation of protective groups in organic synthesis and the production of polymers .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, solvent, and pH. For instance, its hydrolysis has been studied in water-ethylene glycol, cationic, zwitterionic, nonionic, and anionic micellar solutions . Moreover, it should be stored at a temperature of 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Phenyl chloroformate plays a significant role in biochemical reactions, particularly in the synthesis of peptides and pharmaceuticals. It acts as a precursor for phenyl mixed anhydrides, which are crucial in peptide coupling reactions. This compound interacts with enzymes and proteins by forming covalent bonds with amino groups, leading to the formation of carbamates. This interaction is essential in the modification of biomolecules and the synthesis of complex organic compounds .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes through covalent bonding. This modification can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit certain enzymes, leading to altered metabolic pathways and changes in cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent bonding with biomolecules. It reacts with amino groups in proteins and enzymes, forming stable carbamate linkages. This reaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to hydrolyze in the presence of water, leading to the formation of phenol and carbon dioxide. This hydrolysis can affect the long-term stability of the compound and its effectiveness in biochemical reactions. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular function and potential cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modify proteins and enzymes without causing significant toxicity. At high doses, it can lead to adverse effects such as enzyme inhibition, altered metabolic pathways, and potential cytotoxicity. Studies have shown that there is a threshold dose beyond which this compound can cause significant toxic effects in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of carbamates and carbonates. It interacts with enzymes such as esterases and proteases, leading to the formation of stable carbamate linkages. These interactions can affect metabolic flux and the levels of metabolites in cells. Additionally, this compound can influence the activity of enzymes involved in detoxification pathways, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. The distribution of this compound can influence its effectiveness in biochemical reactions and its potential cytotoxicity .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of this compound can affect its interactions with biomolecules and its overall impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl chloroformate can be synthesized by reacting phosgene with phenol in the presence of a base such as pyridine. The reaction is typically carried out in an inert solvent like benzene or toluene at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, this compound is produced by adding a solution of phosgene to a slurry containing anhydrous sodium phenolate in a solvent such as pentane, hexane, or benzene. The reaction is maintained at temperatures ranging from -35°C to +15°C to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions: Phenyl chloroformate undergoes various types of chemical reactions, including hydrolysis, aminolysis, and esterification.
Common Reagents and Conditions:
Hydrolysis: In the presence of water or aqueous solutions, this compound hydrolyzes to form phenol and carbon dioxide.
Aminolysis: Reacting this compound with amines results in the formation of carbamates.
Esterification: this compound reacts with alcohols to form esters.
Major Products:
- Hydrolysis: Phenol and carbon dioxide
- Aminolysis: Carbamates
- Esterification: Esters
Scientific Research Applications
Phenyl chloroformate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- Benzyl chloroformate
- O-Phenyl chlorothionoformate
Phenyl chloroformate’s unique properties make it a valuable reagent in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
phenyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWALFGBDFAJAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5OC(O)Cl, Array, C7H5ClO2 | |
Record name | PHENYL CHLOROFORMATE | |
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Record name | PHENYL CHLOROFORMATE | |
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DSSTOX Substance ID |
DTXSID9044403 | |
Record name | Phenyl carbonochloridate | |
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Molecular Weight |
156.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenyl chloroformate appears as a colorless liquid with a strong odor. Toxic by ingestion, inhalation and skin absorption. Very irritating to skin and eyes. Used to make other chemicals., Colorless liquid with a pungent odor; [ICSC], COLOURLESS-TO-LIGHT-YELLOW LIQUID WITH PUNGENT ODOUR. | |
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Boiling Point |
188-189 °C | |
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Flash Point |
69 °C c.c. | |
Record name | PHENYL CHLOROFORMATE | |
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Solubility |
Solubility in water: reaction | |
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Density |
Density (at 20 °C): 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
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Vapor Density |
Relative vapor density (air = 1): 5.41 | |
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Vapor Pressure |
0.67 [mmHg], Vapor pressure, Pa at 20 °C: 90 | |
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CAS No. |
1885-14-9 | |
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Record name | PHENYL CHLOROFORMATE | |
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Melting Point |
-28 °C | |
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Retrosynthesis Analysis
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